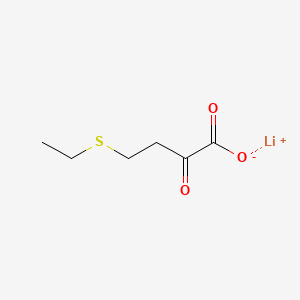
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, is a chiral compound with significant importance in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. The reaction typically involves the use of a piperidine derivative as a starting material, which undergoes a series of reactions including hydrogenation, oxidation, and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound, often employs biocatalysis due to its high efficiency and selectivity. Enzymes such as carbonyl reductases are used to catalyze the reduction of carboxylic acid derivatives under mild conditions, resulting in high yields and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield alcohols or amines, while oxidation reactions can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, leading to changes in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis: This compound has a similar structure but with a methyl group at the 5-position.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another chiral compound used in the synthesis of lipid-lowering drugs.
Uniqueness
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, is unique due to its specific chiral configuration and the presence of two carboxylic acid groups. This makes it highly versatile in chemical reactions and valuable in the synthesis of complex molecules.
Propiedades
IUPAC Name |
(3S,5R)-piperidine-3,5-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-5(7(11)12)3-8-2-4;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H/t4-,5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHTNJGTMPGNX-JEVYUYNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)






![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)


![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
